
Diacetylpyridine
Overview
Description
Diacetylpyridine, specifically 2,6-diacetylpyridine, is an organic compound with the chemical formula C₉H₉NO₂. It is a white crystalline solid that is soluble in organic solvents. This compound is a disubstituted pyridine, meaning it has two acetyl groups attached to the pyridine ring. This compound is primarily used as a precursor to ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using oxidizing agents such as potassium permanganate or selenium dioxide. The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation reaction. The resulting adduct can be decarboxylated to yield diacetylpyridine .
Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide, which provides an alternative synthesis route for the diketone .
Industrial Production Methods: In industrial settings, the preparation of 2,6-diacetylpyridine can be carried out using alkali metal or alkaline earth metal as the alkaline reagent. The Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate is performed to obtain 2,6-diacetylpyridine. This method is advantageous as it does not require special treatment for the reaction raw materials and the alkaline reagent .
Chemical Reactions Analysis
Types of Reactions: Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction of this compound can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions to form Schiff base ligands through condensation with substituted anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, selenium dioxide.
Reduction: Sodium borohydride.
Substitution: Substituted anilines, hydroxylamine hydrochloride.
Major Products:
Oxidation Products: Oximes, hydrazones.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Schiff base ligands.
Scientific Research Applications
Analytical Chemistry
Spectrophotometric Methods
Diacetylpyridine is frequently employed as a reagent in spectrophotometric methods for the determination of metal ions. For instance, 2,6-diacetylpyridine-bis-4-phenyl-3-thiosemicarbazone (DAPBPTSC) has been developed for the selective extraction and determination of cadmium(II) in food and water samples. The complex formed exhibits maximum absorbance at around 390 nm, demonstrating its utility in environmental monitoring and food safety .
Table 1: Spectrophotometric Applications of this compound Derivatives
Biochemical Applications
Antimicrobial Activity
this compound derivatives have shown promising antimicrobial properties. Studies have demonstrated that metal complexes derived from DAP exhibit significant antibacterial and antifungal activities. For example, platinum metal complexes synthesized from DAP and thiosemicarbazide were tested against various pathogens, showing efficacy comparable to standard antibiotics .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of DAP-derived complexes, it was found that certain platinum complexes displayed potent activity against both bacterial and fungal strains. The results indicated that these complexes could serve as potential alternatives to traditional antimicrobial agents .
Material Science
Catalysis
this compound is utilized in the synthesis of various catalysts, particularly in organometallic chemistry. For instance, tris(cyclopentadienyl)lanthanide complexes incorporating DAP derivatives have been reported as effective catalysts for hydroboration reactions of aldehydes and ketones . This application highlights DAP's role in facilitating chemical transformations in synthetic organic chemistry.
Synthesis of Bioactive Compounds
Bioactive Scaffolds
In medicinal chemistry, DAP serves as a scaffold for synthesizing bioactive compounds. Its derivatives have been explored for their potential anti-cancer properties and as precursors for developing new pharmaceuticals. The synthesis of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine has been linked to enhanced biological activity against cancer cell lines .
Mechanism of Action
The mechanism of action of diacetylpyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can traverse a wide range of oxidation states, making them effective catalysts in various chemical reactions. The molecular targets and pathways involved include the formation of Schiff base ligands and macrocyclic tetradentate ligands through condensation reactions .
Comparison with Similar Compounds
Diacetylpyridine can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has only one acetyl group attached to the pyridine ring, making it less versatile in forming coordination complexes compared to this compound.
2,6-Diformylpyridine: This compound has two formyl groups instead of acetyl groups, which affects its reactivity and the types of ligands it can form.
3,5-Diacetyl-2,6-dimethylpyridine: This compound has additional methyl groups, which can influence its steric properties and reactivity in chemical reactions.
This compound is unique due to its ability to form a wide range of coordination complexes and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-diacetylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of 2,6-diacetylpyridine typically involves Friedel-Crafts acylation of pyridine derivatives. Key literature (e.g., Bacon & Lisher, 1980) highlights the use of acetylating agents under controlled anhydrous conditions. Optimization includes adjusting stoichiometry, temperature (maintained at 80–100°C), and catalyst selection (e.g., AlCl₃). Purity can be enhanced via recrystallization from ethanol, yielding characteristic melting points of 79–82°C .
Q. What spectroscopic techniques are most effective for characterizing 2,6-diacetylpyridine, and how should data be interpreted?
- Methodological Answer :
- IR/Raman Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1670–1700 cm⁻¹, with pyridine ring vibrations at 1550–1600 cm⁻¹ .
- X-ray Crystallography : Resolve molecular geometry, such as antiperiplanar alignment of carbonyl groups relative to the pyridine nitrogen, as demonstrated in co-crystals with resorcinol .
- NMR : Use NMR to distinguish acetyl protons (δ ~2.6 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
Q. What safety protocols should be followed when handling 2,6-diacetylpyridine in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation/ingestion; work in a fume hood. Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Safety data sheets (SDS) provide detailed hazard management .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structures or hydrogen bonding patterns of 2,6-diacetylpyridine co-crystals?
- Methodological Answer : Contradictions may arise from variations in crystallization solvents or temperature. To address this:
- Perform comparative X-ray studies under standardized conditions (e.g., 173 K for reduced thermal motion) .
- Analyze hydrogen bond metrics (e.g., O–H⋯O distances and angles) and compare with computational models (DFT or molecular dynamics) to validate experimental observations .
Q. What experimental design considerations are critical when studying 2,6-diacetylpyridine’s role in electrocatalytic hydrogen evolution (HER)?
- Methodological Answer :
- Ligand Design : Utilize redox non-innocent ligands (e.g., 2-hydrazinopyridine) to stabilize metal centers (e.g., Zn or Cu) and enhance electron transfer .
- Electrolyte Selection : Use methanol with triethylammonium hexafluorophosphate to maintain proton availability and ionic conductivity.
- Control Experiments : Compare catalytic currents (via cyclic voltammetry) with/without the ligand to isolate its contribution to HER efficiency .
Q. How can computational methods complement experimental data in understanding the electronic properties of 2,6-diacetylpyridine complexes?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer.
- Conformational Analysis : Evaluate relative stability of antiperiplanar vs. synperiplanar carbonyl conformers using quantum-mechanical energy minimization .
- Spectroscopic Simulation : Compare computed IR/Raman spectra with experimental data to validate assignments .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported catalytic efficiencies of 2,6-diacetylpyridine-based complexes?
- Methodological Answer :
- Standardize testing conditions (e.g., pH, temperature, electrode material).
- Use controlled catalyst loading (µmol/cm²) and normalize turnover frequencies (TOF) to active sites.
- Cross-validate results with multiple techniques (e.g., Tafel analysis, electrochemical impedance spectroscopy) .
Q. Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and characterizing 2,6-diacetylpyridine derivatives?
- Methodological Answer :
Properties
IUPAC Name |
1-(2-acetylpyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCQGUWHXGMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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